6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC16279423
Molecular Formula: C14H12ClNO5S
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12ClNO5S |
|---|---|
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | 6-chloro-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C14H12ClNO5S/c15-8-1-2-12-10(5-8)11(17)6-13(21-12)14(18)16-9-3-4-22(19,20)7-9/h1-2,5-6,9H,3-4,7H2,(H,16,18) |
| Standard InChI Key | DYGLQKPRGAWMMK-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Introduction
"6-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide" is a synthetic compound belonging to the chromene family, which is known for its diverse pharmacological properties. Chromenes have been extensively studied for their potential applications in medicinal chemistry, including anticancer, anti-inflammatory, and antimicrobial activities. This specific compound combines a chromene scaffold with a sulfonamide group, which may enhance its biological activity.
Structural Overview
The chemical structure of this compound features:
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Chromene core: A bicyclic system incorporating a benzopyran moiety.
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Chlorine substitution: At the 6th position of the chromene ring, which may influence its electronic properties and biological activity.
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Carboxamide group: Positioned at the 2nd carbon of the chromene ring.
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Sulfonamide substitution: The dioxido-tetrahydrothiophene moiety is attached via an amide bond.
This unique combination of functional groups suggests potential applications as a bioactive molecule.
Synthesis
Although no direct synthesis route for this compound was identified in the provided sources, similar chromene derivatives are typically synthesized via multi-step reactions involving:
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Formation of the chromene core: Using a three-component reaction involving salicylaldehyde, malononitrile, and an active methylene compound under basic conditions .
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Functionalization: Introducing the chlorine atom at the desired position through halogenation.
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Amide coupling: Attaching the sulfonamide group via amidation using appropriate reagents like carbodiimides or acyl chlorides.
Further experimental details would be required to confirm the exact synthesis protocol.
Anticancer Activity
Chromene derivatives are known to inhibit enzymes like topoisomerase and cytochrome P450, which are critical in cancer cell proliferation . The sulfonamide group in this compound could enhance its binding affinity to these targets due to its hydrogen-bonding capability.
Antimicrobial Potential
Sulfonamides are well-documented for their antimicrobial properties. This compound could exhibit activity against both Gram-positive and Gram-negative bacteria by interfering with folate synthesis pathways .
Analytical Characterization
Characterization techniques commonly used for compounds like this include:
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS):
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Infrared Spectroscopy (IR):
Research Findings
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